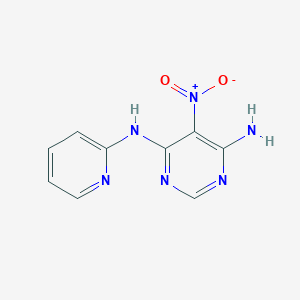

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

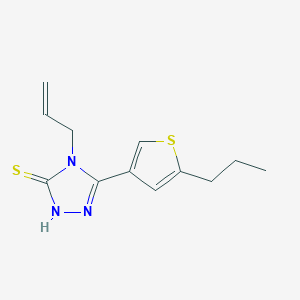

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C14H11N7O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are six-membered heterocyclics with two nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of 5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine is based on the pyrimidine ring system. Pyrimidine is an aromatic, heterocyclic, organic compound that has nitrogen atoms at positions 1 and 3 in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N,N’-Tribenzyl-5-nitro-N’-(2-pyridinyl)-4,6-pyrimidinediamine, are as follows: It has a density of 1.3±0.1 g/cm3, a boiling point of 734.7±60.0 °C at 760 mmHg, and a flash point of 398.1±32.9 °C . It also has 8 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Scientific Research Applications

Chemical Reactions and Molecular Transformations

- 5-Nitro-N-2-pyridinyl-4,6-pyrimidinediamine can be generated through the Fischer–Hepp type rearrangement in pyrimidines, where a N-nitroso moiety activates chloropyrimidines for nucleophilic substitution with amines, leading to various molecular transformations dependent on the pyrimidine structure (Čikotienė, Jonušis, & Jakubkienė, 2013).

- Studies have also explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, highlighting the compound's capacity for regio- and stereoselective addition reactions, important in chemical syntheses (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Biological and Antiviral Activity

- The compound has been linked to biological activities such as being a potent inhibitor of thymidylate synthase and possessing antiviral properties. This is evident in the activity of its derivatives like 5-nitro-2'-deoxyuridine and 1-(β-D-arabinofuranosyl)5-nitrouracil (Giziewicz, Wnuk, & Robins, 1999).

Molecular and Supramolecular Structures

- Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveal complex intermolecular interactions and polarized molecular-electronic structures. This provides insights into the compound's potential applications in materials science and molecular engineering (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Synthesis of Analogs and Metabolites

- Synthesis methods have been developed for analogs and metabolites of 5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine, facilitating its use in biological studies. These methods are crucial for understanding the compound's metabolic pathways and potential therapeutic applications (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

properties

IUPAC Name |

5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSCVGBMKGFJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-2-pyridinyl-4,6-pyrimidinediamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1H-imidazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2425207.png)

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2425214.png)

![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)

![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)